molecular formula C8H12N2O2 B14233422 1-(2,5-Diaminophenoxy)ethan-1-ol CAS No. 393517-03-8

1-(2,5-Diaminophenoxy)ethan-1-ol

Cat. No.: B14233422
CAS No.: 393517-03-8
M. Wt: 168.19 g/mol
InChI Key: PJIOZYFAGNOQOF-UHFFFAOYSA-N
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Description

1-(2,5-Diaminophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol, featuring two amino groups and a hydroxyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diaminophenoxy)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-diaminophenol.

    Reaction with Ethylene Oxide: The 2,5-diaminophenol is reacted with ethylene oxide under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the reaction efficiency.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diaminophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 1-(2,5-Diaminophenoxy)ethanone.

    Reduction: Formation of 1-(2,5-Diaminophenoxy)ethanamine.

    Substitution: Formation of various substituted phenoxyethanols.

Scientific Research Applications

1-(2,5-Diaminophenoxy)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Diaminophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Diaminophenoxy)ethan-1-ol: Similar structure but with amino groups at different positions.

    1-(2,5-Dimethoxyphenoxy)ethan-1-ol: Similar structure but with methoxy groups instead of amino groups.

    1-(2,5-Diaminophenoxy)propan-1-ol: Similar structure but with a propanol backbone instead of ethanol.

Uniqueness

1-(2,5-Diaminophenoxy)ethan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in biological research.

Properties

CAS No.

393517-03-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2,5-diaminophenoxy)ethanol

InChI

InChI=1S/C8H12N2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-5,11H,9-10H2,1H3

InChI Key

PJIOZYFAGNOQOF-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=C(C=CC(=C1)N)N

Origin of Product

United States

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